1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Overview
Description
1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with two methyl groups at positions 1 and 7, a keto group at position 4, and a carboxylic acid group at position 3. The molecular formula of this compound is C11H10N2O3, and it has a molecular weight of 218.21 g/mol .
Mechanism of Action
Target of Action
Compounds with a similar naphthyridine core, such as gemifloxacin, are known to target bacterial dna gyrase . This enzyme is crucial for bacterial DNA replication, making it a common target for antibacterial drugs .
Mode of Action
Based on the action of similar naphthyridine-based compounds, it can be inferred that it might interact with its targets, such as dna gyrase, and inhibit their function . This inhibition could lead to the prevention of DNA replication in bacteria, resulting in their death .
Biochemical Pathways
Given the potential target of dna gyrase, it can be inferred that the compound might affect the dna replication pathway in bacteria . The downstream effects would include the inhibition of bacterial growth and proliferation .
Result of Action
If the compound acts similarly to other naphthyridine-based compounds, it could result in the inhibition of bacterial dna replication, leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be synthesized through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with other similar compounds in the naphthyridine family, such as:
1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: This compound has an ethyl group at position 1 instead of a methyl group, which can affect its chemical properties and biological activities.
1,8-Naphthyridine-3-carboxylic acid: Lacks the methyl groups at positions 1 and 7, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,7-dimethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-7-9(14)8(11(15)16)5-13(2)10(7)12-6/h3-5H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQGPIHRUIEFQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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